molecular formula C7H15N5O3 B095066 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid CAS No. 15920-89-5

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B095066
CAS No.: 15920-89-5
M. Wt: 217.23 g/mol
InChI Key: GNRVMKVZOPHHAO-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid is a useful research compound. Its molecular formula is C7H15N5O3 and its molecular weight is 217.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

A derivative of 5-(dipentylamino)-5-oxo-pentanoic acid, closely related to 2-(Carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid, has been identified as a non-peptide cholecystokinin (CCK) antagonist. This compound, known as lorglumide, demonstrates high affinity for pancreatic CCK receptors, showing potential in pharmacological studies for understanding CCK functions and possible therapeutic applications in conditions involving CCK (Makovec et al., 1987).

Inhibition of Nitric Oxide Synthases

Research into S-2-amino-5-azolylpentanoic acids, closely resembling this compound, has led to the development of compounds that inhibit nitric oxide synthases (NOS). These compounds, particularly 2-amino-5-(imidazol-1-yl)pentanoic acid, have shown effectiveness against various isoforms of NOS, suggesting applications in the study of nitric oxide's role in physiological and pathological processes (Ulhaq et al., 1998).

Role in Biosynthesis Inhibitors

The synthesis of (+/-)-2,5-Diamino-2-(cyanomethyl)pentanoic acid, structurally similar to this compound, was investigated as a potential inhibitor of the enzyme ornithine decarboxylase. Although the synthesized compound showed no inhibition, the study highlights the potential of similar compounds in the exploration of enzyme inhibition mechanisms (Abdel-monem & Mikhail, 1978).

Novel Synthetic Amides

The synthesis of 5-(Carboxymethyl-carbamoyl)-pentanoic acid and related compounds has been explored, which are structurally analogous to this compound. These studies are significant for understanding the properties and potential applications of these novel functional diacids in various fields, including pharmaceuticals and industrial chemistry (Zhang Zhi-qin, 2004).

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, pentanoic acid can cause severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVMKVZOPHHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(=O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300274
Record name Nalpha-Carbamyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15920-89-5
Record name NSC135787
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nalpha-Carbamyl-L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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